molecular formula C14H20N2O B1361134 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide CAS No. 438616-66-1

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Cat. No. B1361134
M. Wt: 232.32 g/mol
InChI Key: XWQNNQGLRZLURU-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a biochemical used for proteomics research . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular formula of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is C14H20N2O, and it has a molecular weight of 232.32 .

Scientific Research Applications

Inhibition of Cell Growth

Field

Bioanalytical Chemistry

Application

The compound bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), which is structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, is known to inhibit cell growth .

Method

This compound is formed from widely used phosphite antioxidants used in materials for the manufacturing of single-use equipment . The cytotoxicity evaluation was done by means of cell culture spiking experiments and flow cytometry analysis .

Results

Even though cell growth was inhibited by all the compounds to some extent, bDtBPP showed the most severe effect .

Antioxidant Effects

Field

Pharmaceutical Chemistry

Application

2,4-Ditert butyl phenol (2,4-DTBP), another compound structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, is known for its antioxidant effects . It effectively suppresses oxidation, preventing material degradation and disintegration .

Method

The compound was extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .

Results

Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . It enhances the durability and endurance of plastics, rubber, and polymers .

properties

IUPAC Name

2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQNNQGLRZLURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343345
Record name 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

CAS RN

438616-66-1
Record name 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a room temperature solution of ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (1.0 g, 0.004 mol) in ethanol (10 mL) was added hydrazine hydrate (2 g, 0.04 mol) and the reaction mixture was then heated at 95° C. for 16 h. The mixture was then concentrated in vacuo and the solid that was obtained was washed with hexanes to afford 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide (0.78 g, 82%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Reactant of Route 2
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
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2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
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2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Reactant of Route 5
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Reactant of Route 6
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

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